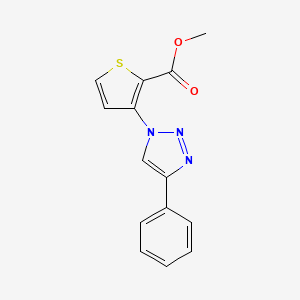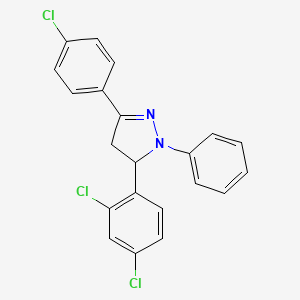
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that contain two nitrogen atoms adjacent to three carbon atoms . They are one of the most studied groups of compounds among the azole family due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains three phenyl rings, two of which are chlorinated .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The presence of the chlorophenyl groups might influence the reactivity of the compound and direct certain reactions to occur at these positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl groups could increase its lipophilicity, which might influence its solubility and permeability .
科学的研究の応用
Anti-Inflammatory Effects
3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has demonstrated significant anti-inflammatory activity. This compound inhibits phospholipase A2, an enzyme involved in the inflammatory process, suggesting potential for development as a nonsteroidal anti-inflammatory drug (Lokeshwari et al., 2017).
Antimicrobial Activity
This compound has shown excellent antimicrobial activities against various bacterial and fungal strains. Its structure has been characterized by spectral and crystallographic analyses, supporting its potential in addressing drug-resistant microbial infections (Lokeshwari et al., 2017).
Synthesis and Structural Analysis
The synthesis of pyrazoline derivatives, including this compound, often involves the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids. The structural properties of these compounds have been extensively studied through X-ray single crystal structure determination and other techniques, providing insights into their molecular geometry and potential for further pharmaceutical applications (Loh et al., 2013).
Application in Cancer Research
3-phenyl-1H-pyrazole derivatives, including this compound, have been investigated as intermediates for the synthesis of biologically active compounds, particularly in cancer research. Their potential as small molecule inhibitors in anticancer therapy is a topic of significant interest, given their role in blocking signal transduction pathways and inhibiting tumor cell proliferation (Liu, Xu, & Xiong, 2017).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been conducted on this compound to understand its interaction with various biological targets. These studies help in predicting its biological activity and potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research (Viji et al., 2020).
Anticancer and Antimicrobial Potential
Further investigations into the anticancer and antimicrobial potential of this compound have been carried out, emphasizing its role in inhibiting various cancer cell types and microbial strains. These studies often involve a combination of spectroscopic analysis and computational predictions to evaluate its efficacy (Sivakumar et al., 2020).
将来の方向性
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and evaluating its biological activity . It could also be interesting to study its potential applications in medicinal chemistry .
特性
IUPAC Name |
5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2/c22-15-8-6-14(7-9-15)20-13-21(18-11-10-16(23)12-19(18)24)26(25-20)17-4-2-1-3-5-17/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMHRMWLGXZFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)
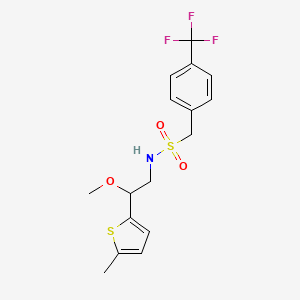
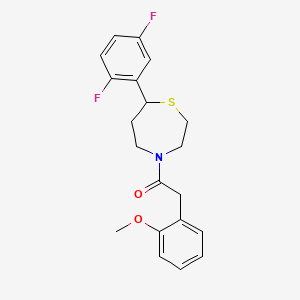
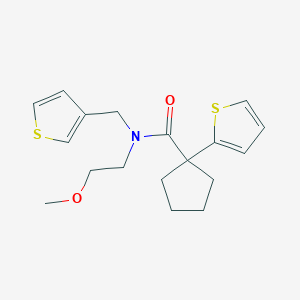
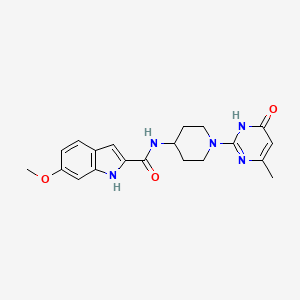
![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)
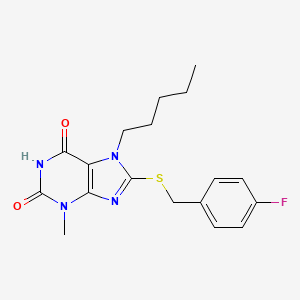
![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)


